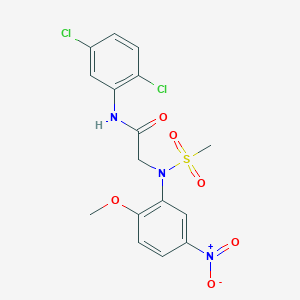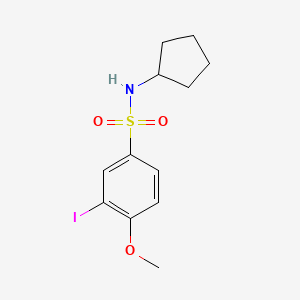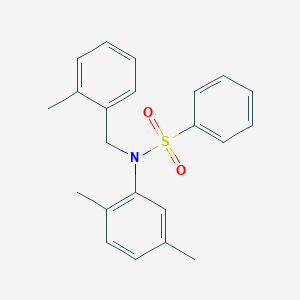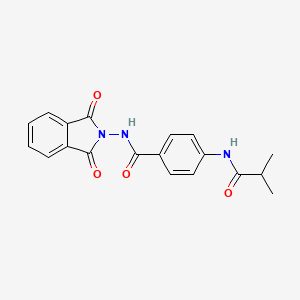![molecular formula C21H28N2O5S2 B3485747 1,1'-[(2-methoxy-1,6-naphthalenediyl)disulfonyl]dipiperidine](/img/structure/B3485747.png)
1,1'-[(2-methoxy-1,6-naphthalenediyl)disulfonyl]dipiperidine
Übersicht
Beschreibung
1,1'-[(2-methoxy-1,6-naphthalenediyl)disulfonyl]dipiperidine, also known as MNDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. MNDP is a member of the family of dipiperidine sulfones, which are known to exhibit potent pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1,1'-[(2-methoxy-1,6-naphthalenediyl)disulfonyl]dipiperidine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent anticonvulsant and analgesic properties. In neuroscience, this compound has been used as a tool to investigate the role of the sigma-1 receptor in the modulation of ion channels and neurotransmitter release. In drug discovery, this compound has been identified as a lead compound for the development of novel sigma-1 receptor ligands.
Wirkmechanismus
1,1'-[(2-methoxy-1,6-naphthalenediyl)disulfonyl]dipiperidine is known to bind to the sigma-1 receptor, a transmembrane protein that is widely distributed throughout the central nervous system. The sigma-1 receptor has been implicated in various physiological processes, including cell survival, neuroprotection, and neurotransmitter release. By binding to the sigma-1 receptor, this compound modulates the activity of ion channels and neurotransmitter release, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticonvulsant and analgesic properties in animal models. In addition, this compound has been shown to modulate the activity of ion channels and neurotransmitter release, suggesting a potential role in the treatment of neurological disorders such as epilepsy and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,1'-[(2-methoxy-1,6-naphthalenediyl)disulfonyl]dipiperidine is its high potency and selectivity for the sigma-1 receptor. This makes it an ideal tool for investigating the physiological and pharmacological effects of sigma-1 receptor modulation. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 1,1'-[(2-methoxy-1,6-naphthalenediyl)disulfonyl]dipiperidine. One area of research is the development of novel sigma-1 receptor ligands based on the structure of this compound. Another area of research is the investigation of the role of sigma-1 receptor modulation in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, the potential use of this compound as a tool for investigating the physiological and pharmacological effects of sigma-1 receptor modulation in other organ systems, such as the cardiovascular and immune systems, warrants further investigation.
Eigenschaften
IUPAC Name |
1-(6-methoxy-5-piperidin-1-ylsulfonylnaphthalen-2-yl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-28-20-11-8-17-16-18(29(24,25)22-12-4-2-5-13-22)9-10-19(17)21(20)30(26,27)23-14-6-3-7-15-23/h8-11,16H,2-7,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORCPLVPSLKXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3485681.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3485686.png)

![ethyl 2-[(4-iodobenzoyl)amino]benzoate](/img/structure/B3485693.png)
![N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3485714.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B3485720.png)

![1-[(3-iodo-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B3485735.png)

![ethyl 4-[(4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B3485743.png)

![N-benzyl-2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B3485774.png)

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B3485781.png)